Tert-Butyl Trans-(5-Hydroxymethyl)Cyclohex-2-Enylcarbamate
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Overview
Description
Tert-Butyl Trans-(5-Hydroxymethyl)Cyclohex-2-Enylcarbamate: is a biochemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl Trans-(5-Hydroxymethyl)Cyclohex-2-Enylcarbamate typically involves the reaction of cyclohexene derivatives with tert-butyl carbamate under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl Trans-(5-Hydroxymethyl)Cyclohex-2-Enylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-Butyl Trans-(5-Hydroxymethyl)Cyclohex-2-Enylcarbamate is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it is used in research to understand biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of Tert-Butyl Trans-(5-Hydroxymethyl)Cyclohex-2-Enylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl Trans-(5-Hydroxymethyl)Cyclohex-2-Enylcarbamate: shares similarities with other cyclohexene derivatives and carbamate compounds.
Cyclohexene derivatives: These compounds have similar structural features and undergo similar chemical reactions.
Carbamate compounds: These compounds share the carbamate functional group and exhibit similar reactivity.
Uniqueness
What sets this compound apart is its specific structure, which combines the cyclohexene ring with the tert-butyl carbamate group. This unique combination imparts distinct chemical and biological properties, making it valuable in research applications .
Properties
IUPAC Name |
tert-butyl N-[(1R,5S)-5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4,6,9-10,14H,5,7-8H2,1-3H3,(H,13,15)/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFHMVWELDPGBX-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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